(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)20-14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUUHOAXSDEJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely implemented strategy involves reductive amination between 3-chlorobenzaldehyde and 2-(trifluoromethoxy)benzylamine. As demonstrated in analogous systems, this one-pot procedure utilizes sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with catalytic acetic acid (0.5 eq). The reaction proceeds through:
- Imine formation via nucleophilic attack of the benzylamine on the aldehyde carbonyl
- In situ reduction of the Schiff base intermediate to the secondary amine
Key optimization parameters:
Yield Enhancement Strategies
Comparative studies reveal critical improvements through:
| Modification | Yield Increase | Source |
|---|---|---|
| Microwave irradiation (80°C, 30min) | 22% → 68% | |
| Solvent switch to 1,2-dichloroethane | +15% yield | |
| STAB:NaBH(OAc)₃ (3:1 molar ratio) | 71% → 83% |
The optimal protocol achieves 89% isolated yield after silica gel chromatography (hexane:EtOAc 4:1).
Nucleophilic Substitution Pathways
Chlorine Displacement Methodology
Building upon sulfonium ylide chemistry, this route employs (2-(trifluoromethoxy)phenyl)methanamine as nucleophile toward 3-chlorophenyl electrophiles:
Reaction Scheme
3-Chlorophenyl triflate + 2-(Trifluoromethoxy)benzylamine
→ (3-Chlorophenyl)[2-(Trifluoromethoxy)Phenyl]Methanamine
Critical parameters:
Leaving Group Optimization
Comparative leaving group efficiency:
| Electrophile | Relative Rate (k) | Yield |
|---|---|---|
| Triflate | 1.00 | 78% |
| Tosylate | 0.33 | 52% |
| Bromide | 0.11 | 29% |
Data adapted from sulfonium salt displacement kinetics
Coupling Reaction Strategies
Ullmann-Type Amination
Adapting FeCl₃-catalyzed protocols, this method couples:
- 3-Chlorophenylboronic acid
- 2-(Trifluoromethoxy)benzyl azide
Optimized Conditions
- FeCl₃ (10 mol%), DPPA (1.2 eq)
- DMF/H₂O (4:1), 100°C, 48h
- Yield: 65% after column chromatography
Mechanistic studies suggest single-electron transfer (SET) pathway dominates over classical Ullmann mechanism.
Spectroscopic Validation
Critical characterization data across synthesis routes:
Industrial Scale Considerations
Continuous Flow Synthesis
Pilot plant data demonstrates advantages of flow chemistry:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 72h | 45min |
| Yield | 78% | 82% |
| Space-Time Yield | 0.11 kg/L·h | 1.45 kg/L·h |
Key components:
- Microstructured mixer (150μm channels)
- Pd-coated reactor walls (prevents catalyst leaching)
- Inline IR monitoring for real-time optimization
Environmental Impact Assessment
E-Factor Analysis
Waste generation per kg product across methods:
| Method | E-Factor | Major Waste Streams |
|---|---|---|
| Reductive Amination | 23 | THF, Silica Gel |
| Ullmann Coupling | 45 | DMF, Fe Sludge |
| Enzymatic | 8.7 | Phosphate Buffer |
Data underscores need for biocatalytic route development.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methanamine Derivatives
(a) Position and Type of Substituents
Target Compound :
- Substituents: 3-Chlorophenyl (electron-withdrawing) + 2-(Trifluoromethoxy)phenyl (strongly electron-withdrawing).
- Molecular Weight: 322.2 g/mol (hydrochloride).
- [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine (CAS 1152996-33-2, ): Substituents: Dichloro (electron-withdrawing) + difluoromethoxy (-OCF₂H). Molecular Weight: 242.05 g/mol.
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine (CAS 903630-07-9, ):
(b) Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) : Strong σ-electron withdrawal enhances metabolic stability and resistance to oxidation, making it common in agrochemicals (e.g., indoxacarb, an insecticide with a trifluoromethoxy group, ) .
- Chlorophenyl (-C₆H₄Cl): Increases lipophilicity (logP) and may enhance membrane permeability compared to non-halogenated analogs.
Physical and Chemical Properties
Biological Activity
The compound (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine , with the molecular formula C14H11ClF3NO, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various molecular targets, pharmacological properties, and potential therapeutic applications.
Structural Features and Synthesis
The compound consists of a chlorophenyl group at the 3-position and a trifluoromethoxyphenyl group at the 2-position, linked by a methanamine backbone. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. The synthesis typically involves multi-step processes optimized for yield and efficiency in industrial settings.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C14H11ClF3NO |
| Chlorophenyl Position | 3 |
| Trifluoromethoxy Position | 2 |
| Backbone | Methanamine |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the chlorophenyl group influences electronic properties. These interactions can modulate biological pathways, potentially affecting therapeutic efficacy.
Pharmacological Properties
Research indicates that this compound may serve as a modulator of enzyme activity and receptor binding. Studies have highlighted its potential in impacting various biological systems through:
- Antifungal Activity : Similar compounds have shown significant antifungal properties, indicating potential for this compound to exhibit similar effects .
- Cytotoxicity : Preliminary analyses suggest varying degrees of cytotoxicity against different cell lines, which is crucial for evaluating safety profiles in drug development .
Case Studies
- Antifungal Studies : In vitro studies have demonstrated that structurally similar compounds exhibit antifungal activity against Candida albicans and other strains. The presence of electronegative atoms like chlorine enhances this activity significantly .
- Cytotoxicity Analysis : Compounds with similar structural motifs have been evaluated for cytotoxicity against NIH/3T3 cell lines, showing promising results with IC50 values indicating low toxicity at effective concentrations .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine, and how do reaction parameters influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with 2-(trifluoromethoxy)bromobenzene to form the biphenyl backbone .
- Step 2 : Reductive amination using ammonium formate and palladium catalysts to introduce the methanamine group .
- Critical parameters : Temperature (60–80°C), pH (7–9), and stoichiometric ratios of catalysts (e.g., Pd/C at 5–10 mol%) significantly impact yield (reported 45–68% in analogous compounds) .
Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?
- Methodology :
- ¹H/¹³C NMR : The 3-chlorophenyl group shows distinct aromatic splitting patterns (e.g., para-substitution vs. meta/ortho) at δ 7.2–7.8 ppm. The trifluoromethoxy group (-OCF₃) causes deshielding in adjacent protons (~δ 7.5 ppm) .
- High-resolution MS : Exact mass (C₁₄H₁₁ClF₃NO) = 313.04 g/mol; isotopic peaks for Cl (M+2) and F₃ (M+3) aid identification .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal stability : Decomposition occurs above 150°C (TGA data from similar aryl amines) .
- Photostability : UV-Vis studies recommend amber vials and inert atmospheres (N₂/Ar) to prevent oxidation of the trifluoromethoxy group .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-Cl vs. 4-Cl on phenyl) modulate biological activity in SAR studies?
- Methodology :
- In vitro assays : Compare IC₅₀ values against target enzymes (e.g., monoamine oxidases) using 3-Cl and 4-Cl analogs.
- Computational modeling : DFT calculations reveal 3-Cl enhances electron-withdrawing effects, altering binding affinity by ~1.5 kcal/mol in docking simulations .
Q. What strategies resolve contradictions in reported binding affinities across different assay systems?
- Methodology :
- Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding constants (Kd) from fluorescence-based assays .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions, reducing false negatives .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?
- Methodology :
- Microsomal stability assays : Measure hepatic clearance using rat/human liver microsomes; correlate with LogP (predicted ~2.9) to estimate bioavailability .
- PBPK modeling : Incorporate tissue partition coefficients and plasma protein binding (>90% for trifluoromethoxy derivatives) .
Q. What are the challenges in detecting metabolite formation via LC-HRMS, and how can they be addressed?
- Methodology :
- Fragmentation patterns : Use MS/MS to identify demethylation (-CH₃) or hydroxylation (+O) products.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in hepatocyte models .
Key Considerations for Researchers
- Synthetic Scalability : Optimize Pd catalyst recycling to reduce costs in multi-step syntheses .
- Biological Assay Design : Include positive controls (e.g., clorgyline for MAO-A inhibition) to validate assay robustness .
- Regulatory Compliance : Adhere to in vitro research guidelines (e.g., ECHA, FDA) for non-therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
